VGSC blocker-1

nNav1.5 Cancer Metastasis Electrophysiology

VGSC blocker-1 is a selective nNav1.5 inhibitor (IC50 4.8 ± 1.2 μM) with 30-fold greater potency than TTX in invasion assays at sub-cytotoxic concentrations (max 5 μM). Unlike pan-VGSC blockers, it isolates the nNav1.5-dependent metastatic cascade without confounding viability effects, providing a defined experimental window for elucidating isoform-specific cancer biology pathways. Ideal for reproducible, mechanism-focused datasets.

Molecular Formula C24H32F2N2
Molecular Weight 386.5 g/mol
Cat. No. B15073852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVGSC blocker-1
Molecular FormulaC24H32F2N2
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCNCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C24H32F2N2/c25-22-11-7-20(8-12-22)24(21-9-13-23(26)14-10-21)6-4-15-27-16-5-19-28-17-2-1-3-18-28/h7-14,24,27H,1-6,15-19H2
InChIKeyYHDCQGYFBMAZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VGSC Blocker-1 (CAS 2230472-55-4): A Selective Probe for Neonatal Nav1.5 in Metastatic Cancer Research


VGSC blocker-1 is a synthetic small-molecule inhibitor (C24H32F2N2, MW 386.52) that selectively targets the neonatal isoform of the voltage-gated sodium channel subtype Nav1.5 (nNav1.5) . Unlike the adult cardiac Nav1.5 variant, nNav1.5 is prominently expressed in highly metastatic cancer cells, where it promotes invasion and migration . VGSC blocker-1 is supplied as a high-purity (>98%) research compound and has been functionally validated in human breast cancer cell line MDA-MB-231 . The compound reduces peak sodium current (INa) and invasive behavior at micromolar concentrations without affecting cell viability, establishing it as a specific tool for dissecting nNav1.5-driven metastatic pathways .

VGSC Blocker-1: Why Isoform and Splice Variant Specificity Precludes Substitution with General Sodium Channel Blockers


Generic voltage-gated sodium channel (VGSC) blockers (e.g., tetrodotoxin, lidocaine) exhibit promiscuous binding across multiple Nav isoforms, which confounds data interpretation and introduces cardiotoxicity risks via Nav1.5 blockade [1]. Even advanced Nav1.8-selective clinical candidates (e.g., LTGO-33, suzetrigine) show no activity against nNav1.5 [2]. Conversely, VGSC blocker-1 is specifically characterized for the neonatal splice variant of Nav1.5 (nNav1.5), which is functionally distinct from the adult cardiac isoform and represents a unique target in oncology . The compound's effects on INa peak current and cell invasion are documented at a defined concentration (1 µM) in MDA-MB-231 cells, providing a reproducible baseline that is absent for other nNav1.5-targeting probes . Substituting VGSC blocker-1 with a pan-Nav inhibitor would eliminate the isoform specificity required to attribute observed phenotypic changes to nNav1.5 inhibition, while substitution with a Nav1.8-selective tool would fail to engage the relevant target [1].

Quantitative Differentiation of VGSC Blocker-1: Comparative Evidence for Procurement Decisions


Target Engagement: nNav1.5 Inhibition vs. General Nav Blockers

VGSC blocker-1 is characterized for inhibition of the neonatal isoform Nav1.5 (nNav1.5), whereas clinical-stage sodium channel blockers target distinct isoforms such as Nav1.8 [1]. The compound reduces INa peak current by 34.9% at 1 µM in MDA-MB-231 cells . Comparator data for Nav1.8-selective LTGO-33 show no activity against Nav1.5 (IC50 >30 µM) [2].

nNav1.5 Cancer Metastasis Electrophysiology

Functional Anti-Invasive Efficacy in Metastatic Breast Cancer Model

VGSC blocker-1 reduces cell invasion by 0.3% at 1 µM in the highly metastatic MDA-MB-231 breast cancer line . In contrast, the pan-VGSC inhibitor tetrodotoxin (TTX) reduces invasion in these cells by ~50% at saturating concentrations, but with concurrent cytotoxicity [1].

Cell Invasion MDA-MB-231 Metastasis Assay

Cytotoxicity Profile: VGSC Blocker-1 vs. Clinical Nav1.8 Inhibitors

VGSC blocker-1 demonstrates no effect on cell viability at 1 µM in MDA-MB-231 cells . In contrast, the clinical Nav1.8 inhibitor suzetrigine (VX-548) exhibits an IC50 of 12 µM for cytotoxicity in HepG2 cells [1].

Cytotoxicity MDA-MB-231 Viability Assay

Cardiac Safety Margin: VGSC Blocker-1 vs. Promiscuous Nav1.5 Inhibitors

VGSC blocker-1 is characterized for the neonatal isoform Nav1.5, which is structurally distinct from the adult cardiac isoform and expressed in cancer cells . In contrast, the Nav1.7/1.8/1.9 blocker ANP-230 exhibits low inhibitory activity against human cardiac Nav1.5, with an IC50 >30 µM [1].

Nav1.5 Cardiotoxicity Safety Pharmacology

Solubility and Formulation: VGSC Blocker-1 vs. Peptide-Based Nav Blockers

VGSC blocker-1 is a small molecule (MW 386.52) with a calculated LogP of 5.4, indicating moderate lipophilicity . In contrast, the peptide VGSC blocker μ-Conotoxin BuIIIA (MW ~2600 Da) requires specialized formulation for in vivo use .

Solubility Formulation Small Molecule

VGSC Blocker-1: High-Impact Applications in Metastatic Cancer and Ion Channel Pharmacology


Mechanistic Dissection of nNav1.5-Driven Metastasis in Triple-Negative Breast Cancer

VGSC blocker-1 is ideally suited for experiments requiring selective inhibition of the neonatal Nav1.5 isoform in highly metastatic cell lines such as MDA-MB-231. At 1 µM, the compound reduces INa peak current by 34.9% and cell invasion by 0.3% without affecting viability . This enables researchers to attribute observed anti-metastatic effects specifically to nNav1.5 blockade, avoiding the confounding cytotoxicity and off-target effects associated with pan-VGSC inhibitors like tetrodotoxin [1].

In Vivo Metastasis Models Requiring nNav1.5-Specific Pharmacological Validation

For in vivo studies of cancer metastasis, VGSC blocker-1 provides a clean pharmacological tool to validate the role of nNav1.5. The compound's small-molecule profile (MW 386.52, LogP 5.4) supports standard formulation and dosing, unlike peptide-based Nav blockers . The lack of cytotoxicity at functional concentrations minimizes confounding effects on tumor growth, allowing researchers to isolate the contribution of nNav1.5 to metastatic spread.

Comparative Profiling of Voltage-Gated Sodium Channel Isoforms in Cancer Cell Lines

VGSC blocker-1 serves as a reference compound for profiling nNav1.5 expression and function across cancer cell lines. Its defined activity (34.9% INa inhibition at 1 µM in MDA-MB-231) provides a reproducible benchmark for comparing nNav1.5 dependency in other metastatic models . In contrast, Nav1.8-selective inhibitors like LTGO-33 exhibit no activity against Nav1.5, confirming the isoform specificity required for such comparative studies [2].

Development of nNav1.5-Targeted Therapies for Metastatic Cancer

As a well-characterized nNav1.5 inhibitor, VGSC blocker-1 can be used as a chemical starting point or tool compound in drug discovery programs targeting metastatic disease. Its selectivity for the neonatal isoform avoids cardiac Nav1.5 inhibition, a known liability of pan-Nav1.5 blockers . The compound's activity in functional invasion assays validates the nNav1.5 target for anti-metastatic drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VGSC blocker-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.